molecular formula C11H10FNO B1489820 (2-Fluoro-5-(furan-2-yl)phenyl)methanamine CAS No. 1343006-21-2

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Cat. No. B1489820
CAS RN: 1343006-21-2
M. Wt: 191.2 g/mol
InChI Key: ZPLQPXCVOPBTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(furan-2-yl)phenyl)methanamine (FFPM) is an organic compound with a molecular formula of C7H8FN. It is a colorless solid that has been used in various scientific research applications in the laboratory. FFPM is primarily used as a reagent in organic synthesis, but has been found to have potential applications in other scientific fields as well.

Scientific Research Applications

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids: , which are structurally related to (2-Fluoro-5-(furan-2-yl)phenyl)methanamine, have shown promise as a new class of antimycobacterial agents. These compounds can interfere with iron homeostasis in Mycobacterium tuberculosis (Mtb) , the bacterium responsible for tuberculosis (TB). They inhibit the enzyme salicylate synthase MbtI , which is crucial for the biosynthesis of siderophores like mycobactins and carboxymycobactins. These siderophores are essential for the bacteria to acquire iron, a vital cofactor for various processes that allow the infection to establish and persist in the host .

Antitubercular Activity

The furan-based compounds, including derivatives of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine, have been identified as inhibitors of the salicylate synthase MbtI from Mtb. This enzyme is involved in the first step of siderophore biosynthesis, which is critical for iron acquisition by the bacterium. The inhibition of this pathway is a promising strategy for developing new antitubercular drugs, especially in the face of increasing multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB infections .

Iron Acquisition Inhibition

Research has focused on the development of furan-based compounds that target iron acquisition in mycobacteria. By inhibiting the synthesis of siderophores, these compounds deprive Mtb of the iron needed for its survival and proliferation. This approach is particularly significant given the role of iron as a cofactor in many biological processes, including those that contribute to the pathogenicity of TB .

Structural Analysis and Drug Design

The structural analysis of furan-based compounds, including (2-Fluoro-5-(furan-2-yl)phenyl)methanamine derivatives, is crucial for drug design. Techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD are employed to determine the molecular structure and properties of these compounds. This information is vital for understanding the interaction of these molecules with biological targets and for optimizing their pharmacological activity .

Antiviral Activity

While specific data on (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is not available, related furan and indole derivatives have shown potential as antiviral agents. These compounds have been reported to exhibit inhibitory activity against various RNA and DNA viruses, suggesting that further exploration of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine could yield new antiviral drugs .

Antibacterial Activity

Furan derivatives have been designed and synthesized for their antibacterial activity against a range of pathogens, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis , and Candida albicans . The antibacterial screening of these compounds provides insights into their potential as novel antibacterial agents .

properties

IUPAC Name

[2-fluoro-5-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQPXCVOPBTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.